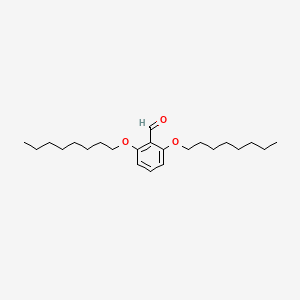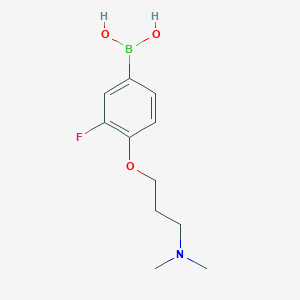
4-(3-(Dimethylamino)propoxy)-3-fluorophenylboronic acid
Overview
Description
The compound “4-(3-(Dimethylamino)propoxy)-3-fluorophenylboronic acid” is a boronic acid derivative. Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms. They are known for their versatility in various chemical reactions, particularly in the Suzuki-Miyaura coupling .
Synthesis Analysis
While specific synthesis methods for this compound were not found, boronic acids and their derivatives are often synthesized through reactions involving organometallic compounds . Protodeboronation, a process involving the removal of a boron group from an organic compound, is also a common method used in the synthesis of boronic acids .Chemical Reactions Analysis
Boronic acids and their derivatives are known for their reactivity in various chemical reactions. They are particularly known for their role in the Suzuki-Miyaura coupling, a type of cross-coupling reaction used to form carbon-carbon bonds .Scientific Research Applications
Electropolymerization Studies
The compound 4-(3-(Dimethylamino)propoxy)-3-fluorophenylboronic acid has been explored in the field of electropolymerization. In a study by Bıyıklıoğlu and Alp (2017), silicon naphthalocyanines (SiNcs) substituted with this compound were synthesized and their non-aggregated behavior in various solvents was observed. Electropolymerization of these compounds was investigated through cyclic and square wave voltammetry, demonstrating their potential in creating non-aggregated SiNcs with specific electronic and optical properties (Bıyıklıoğlu & Alp, 2017).
Recognition and Transfer of Hydrophilic Compounds
Another study by Sawada et al. (2000) highlighted the ability of self-assembled aggregates of fluoroalkylated end-capped N-(1,1-dimethyl-3-oxobutyl)acrylamide oligomer, which can recognize hydrophilic amino and N,N-dimethylamino compounds. These aggregates were able to transfer compounds like methylene blue and acriflavine hydrochloride from aqueous solutions to organic media, suggesting potential applications in selective transfer and separation processes (Sawada et al., 2000).
Development of Fluorescent Molecular Probes
Diwu et al. (1997) developed 2,5-Diphenyloxazoles embodying a dimethylamino group and a sulfonyl group, functioning as new fluorescent solvatochromic dyes. These compounds, including variants of the 4-(3-(Dimethylamino)propoxy)-3-fluorophenylboronic acid, showed strong solvent-dependent fluorescence, correlating with solvent polarity. Such dyes offer potential in developing sensitive fluorescent molecular probes for biological and chemical analysis (Diwu et al., 1997).
Synthesis of Water-Soluble Photodynamic Therapy Agents
Al-Raqa, Köksoy, and Durmuş (2017) synthesized novel lutetium(III) acetate phthalocyanine derivatives using 4-(N,N-dimethylamino)phenylboronic acid. These derivatives displayed excellent water solubility, a crucial aspect for photodynamic therapy applications. Their photophysical and photochemical properties, like singlet oxygen generation, were investigated, indicating their potential as photosensitizers in cancer treatment (Al-Raqa, Köksoy, & Durmuş, 2017).
Safety and Hazards
Future Directions
properties
IUPAC Name |
[4-[3-(dimethylamino)propoxy]-3-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BFNO3/c1-14(2)6-3-7-17-11-5-4-9(12(15)16)8-10(11)13/h4-5,8,15-16H,3,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUBVFWCGAPPJNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCCN(C)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101176592 | |
| Record name | Boronic acid, B-[4-[3-(dimethylamino)propoxy]-3-fluorophenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101176592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(Dimethylamino)propoxy)-3-fluorophenylboronic acid | |
CAS RN |
1704064-08-3 | |
| Record name | Boronic acid, B-[4-[3-(dimethylamino)propoxy]-3-fluorophenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704064-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[4-[3-(dimethylamino)propoxy]-3-fluorophenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101176592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(Aminomethyl)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid](/img/structure/B1489409.png)
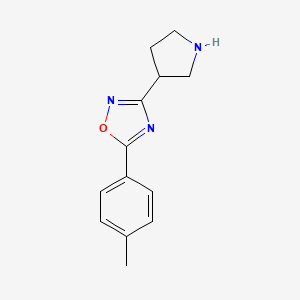
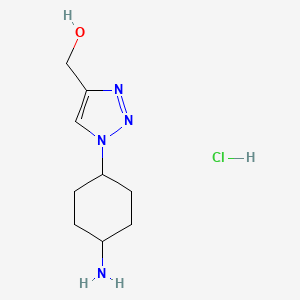
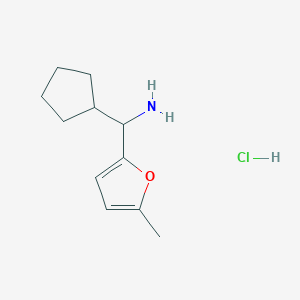

![O-[2-(trifluoromethoxy)ethyl]hydroxylamine hydrochloride](/img/structure/B1489419.png)



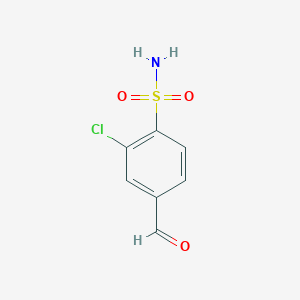

![4-[(2,5-Difluorophenyl)methyl]piperidine hydrochloride](/img/structure/B1489427.png)
![1-[(Azetidin-3-yl)methyl]pyrrolidine-2,5-dione hydrochloride](/img/structure/B1489429.png)
